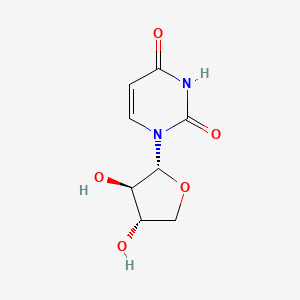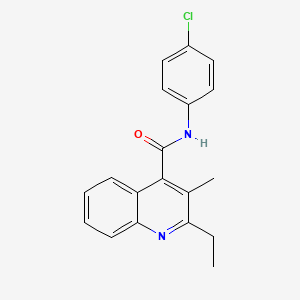
N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group, an ethyl group, a methyl group, and a carboxamide functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-ethyl-3-methylquinoline-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: It has been investigated for its antimicrobial and antiproliferative activities.
Medicine: The compound and its derivatives have been explored for their potential as anticancer agents.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with bacterial cell membranes and disrupt their integrity contributes to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound also contains a 4-chlorophenyl group and exhibits similar biological activities, including enzyme inhibition and antimicrobial properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a thiadiazole ring instead of a quinoline ring and has been studied for its antiviral and antimicrobial activities.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds contain an oxadiazole ring and have shown potential as antitubercular agents.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H17ClN2O |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H17ClN2O/c1-3-16-12(2)18(15-6-4-5-7-17(15)22-16)19(23)21-14-10-8-13(20)9-11-14/h4-11H,3H2,1-2H3,(H,21,23) |
Clé InChI |
BKWFZRHVYWZQNM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


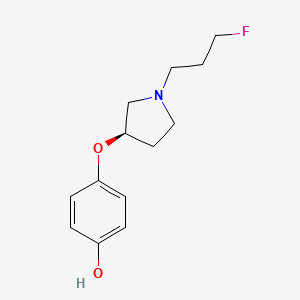
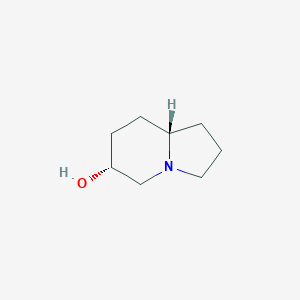
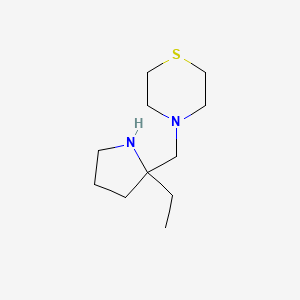
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
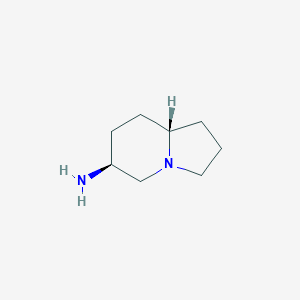

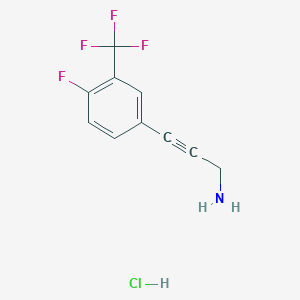
![ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B12990524.png)
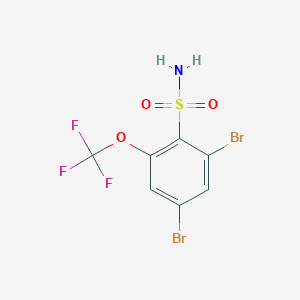
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
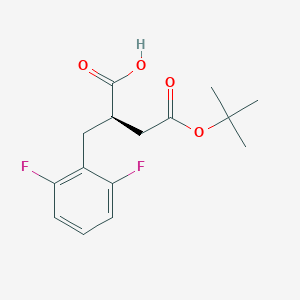
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)
